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Compound of Interest

Compound Name: Zampanolide

Cat. No.: B1247547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of zampanolide, a potent microtubule-

stabilizing agent (MSA) with a unique covalent binding mechanism. Zampanolide, originally

isolated from the marine sponge Fasciospongia rimosa, has demonstrated significant cytotoxic

activity against a range of cancer cell lines, including those resistant to conventional

chemotherapeutics like paclitaxel.[1][2] Its distinct mechanism of action and potent

antiproliferative effects make it a compound of high interest for oncology research and drug

development.

Mechanism of Action
Zampanolide exerts its biological effects by promoting the polymerization and stabilization of

microtubules, which are essential components of the cytoskeleton involved in cell division,

structure, and intracellular transport.[1][2] Unlike non-covalent stabilizers such as paclitaxel,

zampanolide forms an irreversible covalent bond with its target, β-tubulin.[2][3][4]

Binding Site and Covalent Adduct Formation: Zampanolide binds to the taxane site on β-

tubulin.[1][4][5] Mass spectrometry and structural studies have confirmed that it covalently

reacts with residues Asn228 (N228) and His229 (H229) within this luminal pocket.[1] This

covalent linkage is key to its persistent and potent stabilizing effect. The interaction stabilizes

the M-loop of β-tubulin, promoting a conformation that favors lateral contacts between

protofilaments, which is crucial for microtubule stability.[3][5] This mechanism of M-loop
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stabilization is shared with paclitaxel, but the covalent nature of zampanolide's binding makes

the effect more durable.[3][4]

Cellular Consequences: The irreversible stabilization of microtubules disrupts their normal

dynamics, which are critical for the formation and function of the mitotic spindle during cell

division.[1][2] This leads to a cascade of cellular events:

Mitotic Arrest: Cells are unable to progress through mitosis, leading to an arrest in the G2/M

phase of the cell cycle.[1][3][4]

Spindle Assembly Checkpoint (SAC) Activation: The presence of abnormal, hyper-stabilized

spindles activates the SAC, preventing the onset of anaphase.

Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis),

leading to the elimination of cancer cells.

dot digraph "Zampanolide_Mechanism_of_Action" { graph [ rankdir="LR", splines=ortho,

nodesep=0.6, ranksep=1.2, size="10,5", dpi=72 ];

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, penwidth=1.5 ];

edge [ arrowhead=normal, penwidth=1.5 ];

// Nodes ZMP [label="Zampanolide", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin

[label="αβ-Tubulin Dimer\n(Unstable)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex

[label="Non-covalent\nPre-reaction Complex", fillcolor="#F1F3F4", fontcolor="#202124"];

Covalent [label="Covalent Adduct\n(β-Tubulin N228/H229)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; MT_Stab [label="Microtubule\nStabilization", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; MT_Dynamics [label="Disruption of\nMicrotubule Dynamics",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitotic_Arrest [label="G2/M Mitotic Arrest",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges ZMP -> Complex [color="#5F6368"]; Tubulin -> Complex [color="#5F6368"]; Complex

-> Covalent [label="Irreversible", color="#EA4335", fontcolor="#EA4335"]; Covalent ->

MT_Stab [color="#5F6368"]; MT_Stab -> MT_Dynamics [color="#5F6368"]; MT_Dynamics ->

Mitotic_Arrest [color="#5F6368"]; Mitotic_Arrest -> Apoptosis [color="#5F6368"];
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// Invisible nodes for alignment {rank=same; ZMP; Tubulin;} } Caption: Covalent binding and

downstream cellular effects of zampanolide.

Quantitative Data
Zampanolide exhibits potent antiproliferative and cytotoxic activity across numerous cancer

cell lines, often in the low nanomolar range. Its efficacy is notably retained in cell lines that have

developed resistance to other microtubule-targeting agents, such as paclitaxel, partly due to its

covalent binding mechanism which may circumvent efflux pump-mediated resistance.[2][6]

Table 1: In Vitro Antiproliferative Activity of Zampanolide
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Cell Line
Cancer
Type

Potency
Metric

Value (nM) Comments Reference

Human

Ovarian

Cancer

1A9
Ovarian

Carcinoma
IC₅₀ 3.6 - 23.3

Range

observed for

natural and

synthetic

zampanolide

[2]

A2780

Ovarian

Carcinoma

(sensitive)

IC₅₀ 1.5 - [7]

A2780AD

Ovarian

Carcinoma

(resistant)

IC₅₀ 2.1

Overexpress

es P-

glycoprotein

(P-gp);

Resistance

Ratio: 1.4

[2][7]

Triple-

Negative

Breast

Cancer

MDA-MB-231

Breast

Adenocarcino

ma

GI₅₀ 2.8 - [3]

MDA-MB-468

Breast

Adenocarcino

ma

GI₅₀ 5.4 - [3]

HCC1937
Breast

Carcinoma
GI₅₀ 4.3 - [3]
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Human

Prostate

Cancer

PC-3

Prostate

Adenocarcino

ma

IC₅₀
0.29 - 0.86

µM

Data for

zampanolide

mimics, not

parent

compound

[8]

DU145
Prostate

Carcinoma
IC₅₀

0.29 - 0.46

µM

Data for

zampanolide

mimics, not

parent

compound

[8]

Other Cell

Lines

A549
Lung

Carcinoma
IC₅₀ 10 - [1]

HeLa

Cervical

Adenocarcino

ma

IC₅₀ 12.3 - [2]

IC₅₀ (Half-maximal inhibitory concentration): Concentration causing 50% inhibition of cell

proliferation. GI₅₀ (Half-maximal growth inhibition): Concentration causing 50% inhibition of cell

growth.

Table 2: Biochemical Activity of Zampanolide
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Assay Type Parameter Value (µM) Conditions Reference

Tubulin

Polymerization

Assay

Cr 0.81 ± 0.16

Critical

concentration of

tubulin required

for assembly

[1]

Tubulin

Polymerization

Assay

Cr (DCX) 0.65 ± 0.05

Comparative

value for

Docetaxel (DCX)

under the same

conditions

[1]

Nucleotide

Binding Affinity
Kₐ (GTP)

1.4 ± 0.3 x 10⁵

M⁻¹

Affinity of Mant-

GTP to

zampanolide-

tubulin adduct

[9][10]

Nucleotide

Binding Affinity
Kₐ (GTP) 12 ± 2 x 10⁵ M⁻¹

Affinity of Mant-

GTP to

unmodified

tubulin

[9][10]

Cr: Critical concentration of tubulin for polymerization. A lower value indicates a stronger

promotion of assembly. Kₐ: Association constant.

Key Experimental Protocols
The following are detailed methodologies for assays commonly used to characterize

zampanolide and other microtubule-stabilizing agents.

In Vitro Tubulin Polymerization Assay (Light Scattering)
This assay measures the effect of a compound on the rate and extent of tubulin polymerization

into microtubules by monitoring changes in light scattering (absorbance).

Materials:

Purified tubulin (e.g., porcine brain tubulin, >99% pure)
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G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP (Guanosine-5'-triphosphate), 100 mM stock

Glycerol

Zampanolide (or other test compounds) dissolved in DMSO

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

96-well plates (UV-transparent)

Procedure:

Preparation: Chill all reagents, buffers, and plates on ice.

Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture. For a final

volume of 100 µL per well:

G-PEM Buffer with 10% glycerol.

Purified tubulin to a final concentration of 2-4 mg/mL (e.g., 20 µM).

Test compound (e.g., zampanolide) to the desired final concentration (e.g., 20 µM).

Include a DMSO-only vehicle control.

Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM. Mix gently but

thoroughly by pipetting.

Measurement: Immediately transfer 100 µL of the reaction mixture to the wells of a pre-

chilled 96-well plate.

Incubation and Reading: Place the plate in the microplate reader pre-warmed to 37°C.

Measure the absorbance at 340 nm every minute for 40-60 minutes.

Analysis: Plot absorbance (OD at 340 nm) versus time. An increase in absorbance indicates

microtubule polymerization. Compare the polymerization curves of compound-treated
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samples to the vehicle control. Stabilizing agents like zampanolide will show a faster rate

and/or a higher final extent of polymerization.[3][11]

dot digraph "Tubulin_Polymerization_Assay_Workflow" { graph [ rankdir="TB", splines=ortho,

nodesep=0.4, size="10,5", dpi=72 ];

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, penwidth=1.5 ];

edge [ arrowhead=normal, penwidth=1.5 ];

// Nodes Start [label="Prepare Reagents on Ice\n(Tubulin, Buffer, GTP, ZMP)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Combine Tubulin, Buffer,\nand ZMP in

Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate with GTP",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C in\nPlate

Reader", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance (340

nm)\nEvery Minute", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Plot

Absorbance vs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mix [color="#5F6368"]; Mix -> Initiate [color="#5F6368"]; Initiate -> Incubate

[color="#5F6368"]; Incubate -> Read [color="#5F6368"]; Read -> Analyze [color="#5F6368"]; }

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability / Cytotoxicity Assay (Sulforhodamine B -
SRB)
The SRB assay is a colorimetric method used to determine cell density, based on the

measurement of cellular protein content. It is widely used to assess the cytotoxicity of

anticancer agents.

Materials:

Cancer cell lines (e.g., MDA-MB-231)

Complete cell culture medium

96-well cell culture plates
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Zampanolide (or other test compounds)

Trichloroacetic acid (TCA), 50% (w/v)

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

Tris base solution, 10 mM, pH 10.5

Microplate reader capable of reading absorbance at 510 nm

Procedure:

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000

cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

Drug Treatment: Prepare serial dilutions of zampanolide in culture medium. Replace the

medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) and

untreated wells. Incubate for the desired exposure time (e.g., 48-72 hours).

Cell Fixation: Gently aspirate the medium. Add 100 µL of cold 10% TCA to each well to fix

the cells. Incubate at 4°C for 1 hour.

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead

cells. Allow plates to air dry completely.

Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30

minutes.

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove

unbound SRB dye. Allow plates to air dry completely.

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-

bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

Measurement: Read the absorbance at 510 nm using a microplate reader.

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot

the percentage of inhibition against the drug concentration and determine the GI₅₀ or IC₅₀
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value using non-linear regression analysis.[3]

Immunofluorescence Microscopy of Cellular
Microtubules
This technique allows for the direct visualization of the effects of zampanolide on the

microtubule network within cells.

Materials:

Cells (e.g., A549, HCC1937) grown on glass coverslips in a multi-well plate

Zampanolide

Formaldehyde, 4% in PBS

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 2% BSA in PBS)

Primary antibody: Mouse anti-α-tubulin monoclonal antibody

Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

Nuclear stain: DAPI or Hoechst 33342

Mounting medium

Fluorescence microscope

Procedure:

Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the

cells with the desired concentration of zampanolide (e.g., 50-100 nM) or vehicle (DMSO) for

18-24 hours.[1][3]

Fixation: Wash cells with warm PBS. Fix the cells by incubating with 4% formaldehyde for

20-30 minutes at room temperature.[12]
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Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with

permeabilization buffer for 10-20 minutes.[11][12]

Blocking: Wash twice with PBS. Block non-specific antibody binding by incubating with

blocking buffer for 45-60 minutes.

Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody

(diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the

fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room

temperature, protected from light.

Nuclear Staining: Wash three times with PBS. Incubate with a nuclear stain like DAPI (e.g., 1

µg/mL) for 5-10 minutes.

Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto glass

slides using mounting medium. Image the cells using a fluorescence microscope.

Zampanolide-treated cells are expected to show dense microtubule bundling and abnormal

mitotic spindles (asters) compared to the fine filamentous network in control cells.[1]

dot digraph "Signaling_Pathway" { graph [ rankdir="TB", splines=ortho, nodesep=0.4,

size="10,5", dpi=72 ];

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, penwidth=1.5 ];

edge [ arrowhead=normal, penwidth=1.5 ];

// Nodes ZMP [label="Zampanolide", fillcolor="#FBBC05", fontcolor="#202124"]; MT_Stab

[label="Irreversible Microtubule\nHyper-stabilization", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Spindle [label="Defective Mitotic Spindle", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; SAC [label="Spindle Assembly Checkpoint\n(SAC) Activation",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; APC [label="Inhibition of Anaphase-\nPromoting

Complex (APC/C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Securin [label="Securin &

Cyclin B\nAccumulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Arrest [label="G2/M

Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis",

fillcolor="#EA4335", fontcolor="#FFFFFF"];
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// Edges ZMP -> MT_Stab [color="#5F6368"]; MT_Stab -> Spindle [color="#5F6368"]; Spindle -

> SAC [color="#5F6368"]; SAC -> APC [color="#5F6368"]; APC -> Securin [color="#5F6368"];

Securin -> Arrest [color="#5F6368"]; Arrest -> Apoptosis [label="Prolonged\nArrest",

color="#5F6368", fontcolor="#5F6368"]; } Caption: Cellular signaling cascade initiated by

zampanolide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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